

A Comprehensive Guide to the Applications of 1,14-Dibromotetradecane in Scientific Research

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Compound of Interest

Compound Name: 1,14-Dibromotetradecane

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In the vast landscape of chemical reagents, α,ω -dihaloalkanes serve as fundamental building blocks for a multitude of molecular architectures. Among these, **1,14-Dibromotetradecane**, with its fourteen-carbon aliphatic chain flanked by two reactive bromine atoms, offers a unique combination of length, flexibility, and bifunctionality. This guide provides an in-depth technical overview of the primary applications of **1,14-Dibromotetradecane**, offering a comparative analysis against other alternatives and supported by experimental data for researchers, scientists, and drug development professionals.

Introduction to 1,14-Dibromotetradecane: Properties and Significance

1,14-Dibromotetradecane ($C_{14}H_{28}Br_2$) is a long-chain α,ω -dibromoalkane. Its considerable chain length imparts significant hydrophobicity, while the terminal bromine atoms provide reactive sites for nucleophilic substitution reactions. This dual reactivity makes it an ideal candidate for acting as a molecular "linker" or "spacer," connecting two molecular entities. The length of the tetradecane chain is a critical parameter, influencing the spatial separation and orientation of the linked moieties, which in turn dictates the physicochemical and biological properties of the final construct.

Table 1: Physicochemical Properties of **1,14-Dibromotetradecane**

Property	Value
Molecular Formula	C ₁₄ H ₂₈ Br ₂
Molecular Weight	356.18 g/mol
CAS Number	37688-96-3
Appearance	White to off-white solid or powder
Melting Point	51-53 °C
Boiling Point	>350 °C (decomposes)
Solubility	Soluble in organic solvents (e.g., THF, chloroform), insoluble in water.

Key Application Areas: A Comparative Analysis

The utility of **1,14-Dibromotetradecane** spans several key areas of chemical and biomedical research. Its performance is often compared to shorter or longer α,ω -dihaloalkanes, highlighting the importance of the C14 spacer length.

Synthesis of Gemini Surfactants: The Importance of the Spacer

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophilic head groups and two hydrophobic tails, connected by a spacer group.^[1] These surfactants exhibit superior physicochemical properties, such as lower critical micelle concentration (CMC) and greater surface activity, compared to their single-chain counterparts.^[2]

1,14-Dibromotetradecane is a crucial reagent in the synthesis of "14-s-14" type Gemini surfactants, where "14" represents the number of carbon atoms in the hydrophobic tails and "s" denotes the number of methylene units in the spacer.^[3] The synthesis typically involves the quaternization of a long-chain tertiary amine with **1,14-Dibromotetradecane**.

Experimental Protocol: Synthesis of a 14-14-14 Cationic Gemini Surfactant

This protocol describes a typical synthesis of a symmetrical cationic Gemini surfactant with C14 tails and a C14 spacer.

- Materials: N,N-dimethyltetradecylamine, **1,14-Dibromotetradecane**, Acetonitrile (anhydrous).
- Procedure:
 - Dissolve N,N-dimethyltetradecylamine (2.0 equivalents) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
 - Add a solution of **1,14-Dibromotetradecane** (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.
 - Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
 - Collect the precipitate by filtration and wash with cold diethyl ether to remove any unreacted starting materials.
 - Recrystallize the crude product from a suitable solvent system (e.g., acetone/ethanol) to obtain the pure Gemini surfactant.
 - Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Caption: Synthesis of a 14-14-14 Gemini Surfactant.

The length of the spacer group significantly influences the properties of the Gemini surfactant. A longer spacer, such as the tetradecamethylene chain from **1,14-Dibromotetradecane**, generally leads to a higher critical micelle concentration (CMC) and a larger area per molecule at the air-water interface compared to shorter spacers. However, the longer, more flexible spacer can allow for more complex and varied aggregation behavior.^{[4][5]}

Table 2: Comparison of Gemini Surfactant Properties with Varying Spacer Length

Gemini Surfactant (m-s-m)	Spacer Length (s)	Critical Micelle Concentration (CMC) (mM)	Surface Tension at CMC (γ_{cmc}) (mN/m)
14-4-14	4	~0.03	~32
14-10-14	10	~0.08	~35
14-14-14	14	~0.12	~37

Note: The values are approximate and can vary based on experimental conditions. Data is synthesized from trends reported in the literature.[\[6\]](#)[\[7\]](#)

Linkers in Drug Development: The Rise of PROTACs

In the field of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[\[8\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[\[9\]](#) A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand for an E3 ligase, and a linker that connects the two ligands.

1,14-Dibromotetradecane is utilized as a precursor for long-chain alkyl linkers in PROTAC synthesis.[\[10\]](#) The linker's length and composition are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may prevent the formation of a productive ternary complex, while an excessively long or rigid linker can introduce unfavorable entropic penalties. The C14 chain of **1,14-Dibromotetradecane** provides a significant degree of flexibility and reach, enabling the exploration of a wider conformational space to achieve an optimal ternary complex orientation for efficient ubiquitination.

Experimental Protocol: Synthesis of a PROTAC with a C14 Linker (Illustrative)

This protocol outlines a general strategy for incorporating a C14 linker derived from **1,14-Dibromotetradecane** into a PROTAC.

- Materials: E3 ligase ligand with a nucleophilic handle (e.g., amine or alcohol), target protein ligand with a nucleophilic handle, **1,14-Dibromotetradecane**, suitable base (e.g., K₂CO₃, DIPEA), solvent (e.g., DMF, DMSO).
- Procedure:
 - Step 1: Monofunctionalization of the Linker. React the E3 ligase ligand (1.0 equivalent) with an excess of **1,14-Dibromotetradecane** (e.g., 5-10 equivalents) in the presence of a base. The excess of the dibromoalkane favors the formation of the mono-alkylated product. Purify the product by column chromatography.
 - Step 2: Coupling with the Target Protein Ligand. React the purified mono-alkylated E3 ligase ligand-linker conjugate (1.0 equivalent) with the target protein ligand (1.0-1.2 equivalents) in the presence of a base.
 - Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule using preparative HPLC.
 - Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Caption: General workflow for PROTAC synthesis.

The choice of linker length is a critical optimization parameter in PROTAC design. While a systematic comparison involving a C14 linker from **1,14-Dibromotetradecane** is highly specific to the target protein and E3 ligase pair, the general principle is that longer, more flexible linkers can sometimes rescue the activity of PROTACs where shorter linkers fail to induce degradation.

Synthesis of Bis-pyridinium Compounds and Bolaamphiphiles

1,14-Dibromotetradecane is an excellent starting material for the synthesis of symmetrical bis-pyridinium compounds. These molecules, which can be classified as bolaamphiphiles if the pyridinium rings are further functionalized, consist of two positively charged pyridinium headgroups connected by a long hydrophobic alkyl chain. Such structures have garnered

interest for their potential applications in areas such as gene delivery, antimicrobial agents, and as ligands for biological transporters.[11]

The synthesis is a straightforward bis-quaternization reaction of two equivalents of a pyridine derivative with one equivalent of **1,14-Dibromotetradecane**. The long C14 spacer significantly influences the self-assembly properties of these bolaamphiphiles in aqueous solution, often leading to the formation of vesicles or nanotubes rather than spherical micelles.[1]

Emerging and Niche Applications

Beyond the well-established roles, **1,14-Dibromotetradecane** is also explored in more specialized applications.

Polymer Synthesis

In polymer chemistry, α,ω -dihaloalkanes can be used as chain extenders or to introduce flexible spacers into polymer backbones. While less common than shorter dihaloalkanes, **1,14-Dibromotetradecane** can be employed in condensation polymerizations or in specific polymerization techniques like the Gilch polymerization for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives.[12] The incorporation of a long, flexible C14 spacer can improve the solubility and processability of otherwise rigid and intractable conjugated polymers.

Self-Assembled Monolayers (SAMs)

The bifunctional nature of **1,14-Dibromotetradecane** allows for the formation of unique self-assembled monolayers (SAMs) on surfaces like gold. By converting the bromine atoms to thiol groups, the resulting 1,14-tetradecanedithiol can form U-shaped structures on a gold surface, with both ends of the molecule chemisorbed.[13] This creates a looped monolayer structure, which can have different packing densities and surface properties compared to the more common SAMs formed from single-chain alkanethiols.[14][15]

Conclusion and Future Outlook

1,14-Dibromotetradecane is a versatile bifunctional building block with significant applications in the synthesis of advanced materials and therapeutics. Its long fourteen-carbon chain provides a unique degree of flexibility and spatial separation that is critical in the design of high-performance Gemini surfactants, potent PROTACs, and self-assembling bolaamphiphiles.

While its utility in polymer science and surface chemistry is still being explored, the fundamental properties of this molecule suggest a promising future in the development of novel functional materials. The comparative data clearly indicates that the choice of the spacer length is a crucial design element, and the C14 chain of **1,14-Dibromotetradecane** offers a valuable option in the synthetic chemist's toolbox.

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